Ethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a thieno[2,3-d]pyrimidine derivative characterized by a fused bicyclic scaffold. The compound features:
- A thieno[2,3-d]pyrimidine core with a 4-amino substituent.
- A 2-(2-methoxy-2-oxoethyl) group at position 2, contributing to its electronic and steric profile.
- A 5-methyl substituent and an ethyl ester at position 4.
This compound is synthesized via cyclocondensation reactions. For example, analogous derivatives (e.g., ethyl 4-amino-2-(2-ethoxy-2-oxoethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate) are prepared by reacting 2-amino-thiophene-3-carbonitrile with RCN derivatives under dry HCl gas, followed by neutralization and purification . Its structure is confirmed via IR, NMR, and elemental analysis .
Properties
IUPAC Name |
ethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-4-20-13(18)10-6(2)9-11(14)15-7(5-8(17)19-3)16-12(9)21-10/h4-5H2,1-3H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVUZMGILDCEJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=C(N=C2S1)CC(=O)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine sources.
Esterification: The carboxylate group is introduced through esterification reactions, often using ethyl alcohol and acid catalysts.
Methoxy Group Addition: The methoxy group is typically added through methylation reactions using methanol and suitable methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It is used in the development of new materials and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors to modulate cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 2, 4, 5, and 5. Below is a systematic comparison:
Substituent Variations at Position 2
The 2-position substituent significantly influences reactivity and bioactivity:
Substituent Variations at Position 4
The 4-amino group is often functionalized to modulate bioactivity:
Biological Activity
Ethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the thienopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[2,3-d]pyrimidine Core : Cyclization of a thiophene derivative with a pyrimidine precursor.
- Introduction of the Amino Group : Achieved via nucleophilic substitution reactions.
- Esterification : The carboxylate group is introduced using ethyl alcohol and acid catalysts.
- Methoxy Group Addition : Methylation reactions using methanol and suitable methylating agents.
This compound's unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development .
This compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
- Receptor Interaction : It can modulate cellular signaling pathways by interacting with various receptors .
Anticancer Activity
Recent studies have shown that compounds within the thienopyrimidine class exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Ethyl 4-amino... | MDA-MB-231 (breast cancer) | 27.6 | Strong cytotoxic activity |
| Ethyl 4-amino... | MCF-7 (breast cancer) | 29.3 | Moderate cytotoxic activity |
| Ethyl 4-amino... | A549 (lung cancer) | 52.56 | Significant anti-tumor activity |
These findings indicate that the compound can effectively inhibit the growth of tumor cells, particularly in breast cancer models .
Case Studies
- In Vitro Studies : A study conducted by Elmongy et al. demonstrated that synthesized thieno[2,3-d]pyrimidine derivatives exhibited inhibitory activities ranging from 43% to 87% against breast cancer cells .
- In Vivo Studies : Another investigation reported that certain derivatives showed promising results in inhibiting tumor growth in animal models, further supporting their potential as anticancer agents .
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate?
Methodological Answer: The synthesis typically involves multi-step strategies, including cyclization and alkylation. For example:
- Biginelli Reaction: Condensation of thiourea derivatives, aldehydes, and β-keto esters under acidic conditions forms the thienopyrimidine core .
- Alkylation: Post-cyclization alkylation with reagents like chloroacetic acid introduces the 2-(2-methoxy-2-oxoethyl) substituent. Optimize conditions (e.g., sodium acetate in glacial acetic acid/acetic anhydride) to minimize side reactions .
- Purification: Recrystallization from ethyl acetate/ethanol (3:2) improves purity (>95%) .
Q. How to characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- X-ray Crystallography: Single-crystal analysis reveals puckered pyrimidine rings (flattened boat conformation) and dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
Q. How to design experiments to optimize reaction yield and purity?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for cyclization; acetic acid/acetic anhydride mixtures enhance reactivity .
- Catalyst Optimization: Compare NaOAc, p-TsOH, or Lewis acids (e.g., ZnCl) for alkylation efficiency .
- Reaction Monitoring: Use TLC (silica gel, ethyl acetate/hexane) or HPLC to track intermediates. Adjust reflux duration (8–12 h) based on conversion rates .
Q. How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Structure-Activity Relationship (SAR): Compare substituent effects. For example, benzylthio groups (e.g., compound 2d in ) show moderate antibacterial activity against Proteus vulgaris, while methoxy variants may lack efficacy.
- Assay Standardization: Use consistent bacterial strains (e.g., ATCC controls) and MIC protocols to reduce variability .
Q. What computational methods support structural and electronic analysis?
Methodological Answer:
- DFT Calculations: Model the compound’s HOMO-LUMO gap to predict reactivity. Align with crystallographic data (e.g., bond lengths/angles) .
- Molecular Docking: Simulate interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) to rationalize antibacterial activity .
Q. What are the challenges in modifying substituents for SAR studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
